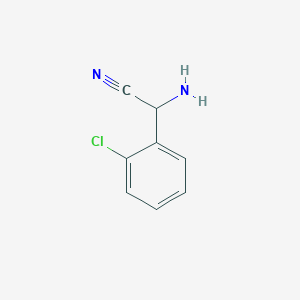

2-amino-2-(2-chlorophenyl)acetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPRXSVKCDOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 2 Chlorophenyl Acetonitrile

Fundamental Reaction Pathways

The reactivity of 2-amino-2-(2-chlorophenyl)acetonitrile is characterized by several fundamental transformations, including nucleophilic substitutions, condensations, oxidations, and hydrolysis. These reactions provide pathways to a diverse range of derivatives.

Nucleophilic Substitution Reactions

While the 2-chlorophenyl group possesses a chlorine substituent, aromatic nucleophilic substitution is generally not favored under standard conditions. The primary site for nucleophilic substitution on this compound is the amino group (-NH₂). This group can act as a nucleophile, attacking electrophilic centers, or it can be substituted under certain conditions.

The amino group can be alkylated or acylated through reactions with alkyl halides or acyl chlorides, respectively. In these reactions, the nitrogen atom's lone pair of electrons initiates a nucleophilic attack on the electrophilic carbon of the alkyl or acyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the leaving group.

Condensation Reactions with Various Reagents

The amino group of this compound readily participates in condensation reactions with various carbonyl-containing compounds, such as aldehydes and ketones. These reactions typically proceed through the formation of an imine intermediate, which can then undergo further transformations.

A notable example is the reaction with isothiocyanates. The nucleophilic amino group attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea (B124793) derivative. nih.govscispace.com This initial adduct can then undergo further intramolecular reactions, particularly cyclization, to form heterocyclic systems. nih.govscispace.com

Similarly, condensation with aldehydes or ketones results in the formation of N-substituted imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. A patented process describes the condensation of a similar compound, p-chlorobenzyl cyanide, with 2-nitro-4-chloroalkylbenzene in an alcoholic medium in the presence of an alkali. google.com This suggests that this compound could undergo analogous condensation reactions.

Table 1: Examples of Condensation Reactions

| Reagent | Product Type |

|---|---|

| Aldehydes | N-substituted imines (Schiff bases) |

| Ketones | N-substituted imines (Schiff bases) |

Oxidation Reactions

The amino group of this compound is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of an imine. More vigorous oxidation can result in the cleavage of the carbon-nitrogen bond. A possible mechanism for the oxidative transformation of α-aminonitriles to amides involves the use of reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of a base. researchgate.net

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. nih.govwikipedia.orgresearchgate.netmasterorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon, which is then attacked by water. Subsequent tautomerization leads to the formation of an amide. Further hydrolysis of the amide yields the corresponding α-amino acid and an ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Protonation by water then forms an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849). Acidification of the carboxylate salt then yields the final α-amino acid product.

Table 2: Products of Nitrile Group Hydrolysis

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic | α-Amino amide | α-Amino acid |

Cyclization and Heterocycle Formation Mechanisms

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (upon activation), makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Intramolecular Cyclization Processes

Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of five-membered heterocyclic rings such as imidazoles and oxazoles.

Formation of Imidazoles:

One potential pathway to imidazole (B134444) derivatives involves the reaction of this compound with a suitable carbonyl compound or its equivalent. For example, a reaction with an aldehyde could lead to an N-acylated intermediate. Subsequent intramolecular cyclization, where the nitrogen of the original amino group attacks the nitrile carbon, followed by tautomerization, would result in a highly substituted imidazole ring. The synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from related imines and aromatic aldehydes has been reported, suggesting the feasibility of such cyclizations. nih.govacs.org

Formation of Oxazoles:

The synthesis of oxazolone (B7731731) derivatives can be achieved from α-amino acids, which can be derived from the hydrolysis of this compound. sphinxsai.comrfppl.co.inbiointerfaceresearch.comresearchgate.netnih.gov The general approach involves the N-acylation of the amino acid followed by cyclodehydration. This process, often referred to as the Erlenmeyer-Plöchl reaction, typically utilizes acetic anhydride (B1165640) to facilitate the ring closure. The resulting oxazolone is a versatile intermediate for further chemical transformations.

Table 3: Potential Heterocyclic Products from Cyclization Reactions

| Reactant/Condition | Resulting Heterocycle |

|---|---|

| Reaction with aldehydes followed by cyclization | Imidazole derivatives |

Formation of Nitrogen and Sulfur-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen and sulfur-containing heterocycles, which are significant structural motifs in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com The reactivity of the amino and nitrile groups, along with the influence of the 2-chlorophenyl substituent, allows for the construction of diverse heterocyclic systems.

One key application is in the synthesis of 2-aminothiophene derivatives. nih.gov These compounds and their partially saturated analogs, such as 2-amino-4,5-dihydrothiophenes, are of particular interest due to their presence in a range of biologically active molecules. nih.gov The synthesis of such compounds often involves cyclocondensation reactions where the aminonitrile provides the core structure for the resulting thiophene (B33073) ring.

The versatility of this compound extends to the formation of other heterocyclic systems, including pyrimidines and thiazoles. openmedicinalchemistryjournal.com For instance, it can be a starting material for thieno[2,3-d]pyrimidines, which are formed through multi-step reaction sequences that capitalize on the reactivity of the aminonitrile core. nih.gov

Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. researchgate.netfrontiersin.org this compound is an ideal substrate for such reactions due to its bifunctional nature.

The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, a cyanide source, and an amine. organic-chemistry.orgwikipedia.org While this compound is itself a product of a Strecker-type reaction, it can also serve as a key building block in subsequent MCRs. beilstein-journals.orgnih.gov

The reaction typically proceeds through the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of cyanide. wikipedia.orgthieme-connect.de The presence of the 2-chlorophenyl group can influence the reactivity and stereoselectivity of these reactions. nih.gov Ultrasound assistance has been shown to improve the reaction rates and yields of Strecker syntheses. beilstein-journals.org

Table 1: Examples of Strecker-Type Reactions

| Reactants | Product Type | Reference |

|---|---|---|

| Aldehyde, Ammonia, Cyanide | α-Amino acid (after hydrolysis) | wikipedia.org |

| Aldehyde, (R)-(−)-2-phenylglycinol, KCN | Homochiral aminonitrile | nih.gov |

Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next. arkat-usa.orgresearchgate.net These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. arkat-usa.org this compound can initiate or participate in cascade sequences to form polycyclic heterocyclic systems. nih.gov

For example, a one-pot synthesis can involve the initial formation of an intermediate from this compound that then undergoes a series of cyclizations and rearrangements to yield complex fused heterocyclic structures. google.comgoogle.com These reactions often proceed through intermediates that are not isolated, simplifying the synthetic process. google.com The strategic design of these cascade sequences allows for the controlled formation of multiple bonds and stereocenters in a single operation. arkat-usa.org

Table 2: Key Features of Cascade Reactions Involving the Compound

| Reaction Type | Key Transformations | Product Complexity | Reference |

|---|---|---|---|

| Domino Reaction | Knoevenagel condensation, nucleophilic cyclizations | Fused heterocyclic systems | researchgate.net |

| One-pot Synthesis | Condensation, reduction | Substituted acetonitriles | google.com |

| Intramolecular Cyclization | C-N bond formation | Polycyclic heterocycles | researchgate.net |

Detailed Mechanistic Elucidation through Experimental Studies

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. Experimental studies, including kinetic investigations and the isolation of intermediates, provide valuable insights into the pathways of reactions involving this compound.

Kinetic studies are performed to determine the rate of a reaction and its dependence on the concentration of reactants, which helps in elucidating the reaction mechanism. koreascience.kr For reactions involving aminonitrile derivatives, kinetic data can distinguish between concerted and stepwise pathways. researchgate.netresearchgate.net

Techniques such as UV-vis spectrophotometry and stopped-flow analysis are employed to monitor the reaction progress under pseudo-first-order conditions. koreascience.krnih.gov The analysis of Hammett and Brønsted plots can provide information about the transition state structure and the nature of the rate-determining step. koreascience.kr For instance, a linear Brønsted-type plot with a specific βnuc value can suggest a concerted mechanism, whereas a curved plot might indicate a stepwise mechanism with a change in the rate-determining step. koreascience.kr

The isolation and structural characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. In many reactions involving this compound, intermediates such as imines or tetrahedral adducts are transient and difficult to isolate. nih.gov

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can profoundly influence the reaction rates, equilibria, and stereochemical outcomes of chemical transformations involving this compound. Solvents can affect the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding, dipole-dipole interactions, and solvation of ionic species.

In the context of the Strecker synthesis of this compound from 2-chlorobenzaldehyde (B119727), an amine source, and a cyanide source, the solvent plays a critical role in several stages of the reaction. The initial formation of the imine intermediate from the aldehyde and amine is an equilibrium-driven process that can be influenced by the solvent's ability to solvate the reactants and the water byproduct.

The subsequent nucleophilic addition of cyanide to the imine is often the stereodetermining step in asymmetric syntheses. The stereoselectivity of this step can be highly dependent on the solvent environment. For instance, in a study on a solvent-directed divergent synthesis, the use of dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) favored an intramolecular lactamization pathway, whereas a protic solvent like ethanol (B145695) (EtOH) led to an intermolecular esterification, highlighting the profound impact of the solvent on the reaction mechanism.

While specific studies on this compound are limited, research on analogous Strecker reactions provides valuable insights. For example, in the synthesis of basic amino acid-derived α-amino nitriles, moderate stereoselectivity was achieved through thermodynamic control of the reaction in methanol (B129727) (MeOH). This suggests that polar protic solvents can influence the diastereomeric equilibrium of the product. In contrast, some Lewis acid-catalyzed reactions show that polar solvents with strong Lewis acid solvation properties can be detrimental to the reaction yield.

The following interactive table summarizes the general effects of different solvent classes on the Strecker synthesis of 2-amino-2-arylacetonitriles, which can be considered representative for this compound.

| Solvent Class | Representative Solvents | General Effects on Reaction | Impact on Stereoselectivity |

| Polar Aprotic | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), Tetrahydrofuran (THF) | Generally good solvents for dissolving reactants. Can favor specific reaction pathways, such as intramolecular cyclizations. | Can influence stereoselectivity depending on the catalyst and reactants. Often used in asymmetric catalysis to achieve high enantiomeric excess. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Can participate in hydrogen bonding, stabilizing charged intermediates. May influence reaction equilibrium and can act as a nucleophile in some cases. | Can affect diastereoselectivity through thermodynamic control. Water is often used in greener synthetic protocols. |

| Nonpolar | Toluene, Hexane | Less effective at solvating polar intermediates, which can affect reaction rates. | May be used in specific catalytic systems where nonpolar conditions are required to achieve high stereoselectivity. |

| Solvent-Free | - | Environmentally friendly approach. Can lead to faster reaction times and higher yields in some cases. | Stereoselectivity can be high, sometimes influenced by the solid-state packing of reactants. |

Catalytic Reaction Mechanisms

The synthesis of this compound, particularly in an enantiomerically pure form, often relies on the use of catalysts. Both metal-based and organocatalytic systems have been developed for the asymmetric Strecker reaction, providing access to chiral α-amino nitriles. The mechanism of these catalytic reactions typically involves the activation of the imine substrate towards nucleophilic attack by the cyanide source.

Organocatalytic Mechanisms:

Chiral organocatalysts, such as thiourea derivatives, squaramides, and chiral phosphoric acids, have emerged as powerful tools for enantioselective Strecker reactions. These catalysts often operate through a dual-activation mechanism, where they simultaneously activate both the imine electrophile and the cyanide nucleophile through hydrogen bonding interactions.

A plausible catalytic cycle for the organocatalyzed synthesis of (S)-2-amino-2-(2-chlorophenyl)acetonitrile using a chiral thiourea catalyst can be described as follows:

Iminium Ion Formation: The catalyst's acidic proton protonates the imine derived from 2-chlorobenzaldehyde, forming a more electrophilic iminium ion.

Cyanide Activation and Delivery: The thiourea moiety of the catalyst binds to the cyanide source (e.g., HCN or a cyanide salt) through hydrogen bonding, activating it and positioning it for a stereoselective attack on one face of the iminium ion.

Nucleophilic Addition: The activated cyanide attacks the iminium ion, leading to the formation of the α-amino nitrile product with a specific stereochemistry.

Catalyst Regeneration: The product is released from the catalyst, which is then free to enter another catalytic cycle.

Metal-Catalyzed Mechanisms:

Chiral metal complexes, often based on titanium, zirconium, or aluminum, are also effective catalysts for the asymmetric Strecker reaction. These Lewis acidic metals can coordinate to the imine nitrogen, thereby activating the imine for nucleophilic attack.

For example, a titanium-salen complex can catalyze the addition of cyanide to the imine of 2-chlorobenzaldehyde. The proposed mechanism involves:

Ligand Exchange: The imine substrate displaces a weakly bound ligand from the chiral titanium complex.

Iminium Ion Activation: Coordination of the imine nitrogen to the Lewis acidic titanium center increases the electrophilicity of the imine carbon.

Stereoselective Cyanide Addition: The cyanide nucleophile attacks the activated imine from the less sterically hindered face, as dictated by the chiral salen ligand.

Product Release: The resulting α-amino nitrile product dissociates from the metal complex, regenerating the active catalyst.

The following interactive table provides an overview of different catalytic systems that have been successfully employed in the synthesis of chiral α-amino nitriles from aromatic aldehydes, which are applicable to the synthesis of this compound.

| Catalyst Type | Example Catalyst | General Mechanistic Features | Typical Stereoselectivity |

| Organocatalyst | Chiral Thiourea Derivatives | Dual activation of imine and cyanide via hydrogen bonding. | High enantiomeric excess (ee) often observed. |

| Organocatalyst | Chiral Phosphoric Acids | Brønsted acid catalysis, activating the imine through protonation. | Good to excellent ee. |

| Metal Complex | Ti-salen Complexes | Lewis acid activation of the imine by coordination to the metal center. | High ee reported for various substrates. |

| Metal Complex | Chiral Aluminum Complexes | Lewis acid catalysis, often with bifunctional activation. | Can achieve high enantioselectivity. |

Computational and Theoretical Chemistry Applied to 2 Amino 2 2 Chlorophenyl Acetonitrile

Quantum Chemical Calculation Methodologies (e.g., DFT, B3LYP levels of theory)

Quantum chemical calculations are foundational to molecular modeling. A primary method used is Density Functional Theory (DFT), which has become a popular and effective tool for studying the electronic structure of molecules. analis.com.mynih.gov DFT methods are based on the calculation of the electron density rather than the complex N-electron wavefunction, offering a balance between accuracy and computational cost. researchgate.net

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. researchgate.netresearchgate.net This hybrid functional is known to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds. nih.gov Calculations are performed with a specific basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. analis.com.myresearchgate.net The selection of the functional and basis set is crucial for obtaining accurate theoretical predictions. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-amino-2-(2-chlorophenyl)acetonitrile, which has rotatable single bonds, a conformational analysis is necessary to identify the global minimum energy conformer among various possible spatial arrangements (rotamers).

This process involves systematically rotating the bonds connecting the amino group, the nitrile group, and the 2-chlorophenyl ring to the central chiral carbon atom. The energy of each conformation is calculated, and the structure with the lowest energy is identified as the most stable conformer. This optimized geometry provides key structural parameters.

Table 1: Predicted Key Structural Parameters for an Optimized Geometry This table is illustrative of the type of data obtained from geometry optimization and is not based on published results for this specific molecule.

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-C (ring) | Carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C-CN | Bond length between phenyl ring and nitrile carbon | ~1.47 Å |

| C≡N | Carbon-nitrogen triple bond length of the nitrile group | ~1.15 Å |

| C-NH₂ | Carbon-nitrogen single bond length of the amino group | ~1.47 Å |

| C-C-C (ring) | Bond angle within the phenyl ring | ~120° |

Electronic Structure Characterization

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgrsc.org Conversely, a small gap indicates a molecule is more reactive. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmalayajournal.org The MEP map is plotted onto the molecule's electron density surface. researchgate.net

Different colors on the map represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and the π-system of the nitrile group. researchgate.netmalayajournal.org

Blue: Regions of most positive potential, which are electron-deficient. These areas, typically around hydrogen atoms of the amino group, are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential, often found over nonpolar parts of the molecule like the carbon framework of the phenyl ring. malayajournal.org

The MEP map provides valuable insights into how the molecule will interact with other charged or polar species. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a localized Lewis-like framework. wisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

A large E(2) value indicates a strong electronic delocalization from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. researchgate.netacadpubl.eu For this compound, key interactions would likely involve hyperconjugation, such as the delocalization of electron density from the lone pair of the amino nitrogen (nN) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, or from the π-orbitals of the phenyl ring into adjacent antibonding orbitals. This analysis helps to rationalize the molecule's structure and stability beyond a simple Lewis structure diagram. wisc.edu

Vibrational Spectroscopy Simulations and Assignments (FT-IR, Raman)

Computational methods can simulate the vibrational spectra (FT-IR and Raman) of a molecule. arxiv.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.govresearchgate.net These calculated frequencies often have a systematic error due to the approximations in the computational method and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The analysis of these vibrations is aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This allows for a precise and unambiguous assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C≡N stretching of the nitrile group, C-Cl stretching, and various C-H and C-C stretching and bending modes of the phenyl ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are invaluable for confirming molecular structures and understanding the electronic environment of atoms within a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method effectively addresses the gauge-origin problem, providing accurate predictions of isotropic magnetic shielding tensors.

The process involves optimizing the molecular geometry of this compound, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). Following optimization, GIAO calculations are performed on the resulting equilibrium geometry to compute the absolute shielding tensors for each nucleus (¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted chemical shifts can elucidate the influence of the molecule's substituents—the electron-withdrawing chloro group and the π-system of the phenyl ring—on the electronic environment of nearby protons and carbon atoms. Discrepancies between predicted and experimental spectra can indicate specific conformational preferences or the presence of intermolecular interactions in the experimental sample. researchgate.netrug.nl

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method. This table is illustrative of the type of data generated by GIAO calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C (cyano) | - | 120.5 |

| C (chiral) | 5.10 | 55.2 |

| C1' (ipso, C-Cl) | - | 134.8 |

| C2' (ipso, C-CH) | - | 136.1 |

| C3' | 7.55 | 130.4 |

| C4' | 7.40 | 128.9 |

| C5' | 7.48 | 129.7 |

| C6' | 7.85 | 127.6 |

| NH₂ | 2.50 (broad) | - |

Reactivity and Selectivity Predictions

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. By mapping the potential energy surface, these techniques can identify likely reaction pathways, determine activation energies, and analyze the structures of transition states.

The reactivity of this compound is primarily centered around its three functional groups: the amino group, the nitrile group, and the chlorophenyl ring. Theoretical assessments can explore various potential reactions, such as the hydrolysis of the nitrile group to form an amide or carboxylic acid, or nucleophilic substitution at the amino group. researchgate.net

For instance, the hydrolysis of the nitrile is a key pathway for converting α-aminonitriles into valuable α-amino acids. researchgate.net Computational studies can model this reaction under different conditions (e.g., acidic or basic catalysis) to determine the most energetically favorable route. By calculating the energies of reactants, intermediates, and products, a comprehensive reaction profile can be constructed. These calculations can reveal whether a proposed synthetic route is thermodynamically feasible and can help identify potential side reactions. nih.gov

Transition state (TS) analysis is crucial for understanding the kinetics of a reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier (Ea) that must be overcome for the reaction to proceed.

Using computational methods, the geometry of a transition state can be located and optimized. Frequency calculations are then performed to confirm that the structure is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, TS analysis could be applied to study the rate-determining step of its synthesis or degradation. For example, in a Strecker-type synthesis, the addition of cyanide to the corresponding imine is a critical step. Analyzing the transition state for this addition would provide insight into the reaction's kinetics and how substituents on the phenyl ring influence the reaction rate.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction Pathway. This table represents typical data from a theoretical reaction pathway assessment.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at ground state |

| Transition State 1 (TS1) | +25.4 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable intermediate species |

| Transition State 2 (TS2) | +18.9 | Energy barrier for the second step |

| Products | -15.7 | Final products at ground state |

Intermolecular and Intramolecular Interaction Studies (e.g., Hydrogen Bonding, Quantum Theory of Atoms in Molecules (QTAIM))

The non-covalent interactions within and between molecules of this compound govern its physical properties, crystal packing, and interactions with biological targets. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrile nitrogen (C≡N) and the π-electron cloud of the phenyl ring can act as hydrogen bond acceptors. nih.gov

Intramolecular interactions can influence the molecule's preferred conformation. For example, a weak hydrogen bond could potentially form between one of the amino hydrogens and the π-system of the chlorophenyl ring.

Intermolecular interactions , particularly hydrogen bonds, are dominant in the solid state. The -NH₂ group of one molecule can form N-H···N hydrogen bonds with the nitrile group of a neighboring molecule, leading to the formation of dimers or extended polymeric chains. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing these interactions. frontiersin.org QTAIM examines the topology of the electron density (ρ) to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond path between two atoms is a definitive indicator of an interaction. At the bond critical point (BCP) along this path, the properties of the electron density, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature and strength of the interaction. For hydrogen bonds, a positive ∇²ρ(r) and a small, negative H(r) are characteristic of electrostatic interactions with some degree of covalent character.

Table 3: QTAIM Parameters for Characterizing Potential Non-Covalent Interactions. This table illustrates the kind of data QTAIM analysis provides.

| Interaction Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |

| Intermolecular N-H···N (nitrile) | 0.015 - 0.035 | > 0 | Strong Hydrogen Bond |

| Intermolecular C-H···Cl | 0.005 - 0.015 | > 0 | Weak Hydrogen Bond |

| Intramolecular N-H···π | 0.002 - 0.010 | > 0 | Weak Hydrogen Bond |

| π-π Stacking | 0.001 - 0.008 | > 0 | van der Waals |

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. bohrium.comnih.gov The presence of the electron-donating amino group and the π-system of the phenyl ring in this compound suggests it may possess NLO activity.

Theoretical calculations, typically using DFT, can predict key NLO parameters. The geometry of the molecule is first optimized, and then properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are computed. researchgate.net The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. bohrium.com

These calculations help to understand the structure-property relationship by revealing how the electronic charge is transferred within the molecule upon excitation by an external electric field. The analysis of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can elucidate the charge transfer character that gives rise to NLO properties. nih.gov A small HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability.

Table 4: Representative Calculated NLO Properties. This table shows typical parameters obtained from NLO calculations.

| Parameter | Symbol | Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 3.5 D | Measures the molecule's overall polarity. |

| Mean Polarizability | <α> | 120 x 10⁻²⁴ esu | Describes the linear response to an electric field. |

| First Hyperpolarizability | β_tot | 250 x 10⁻³⁰ esu | Measures the second-order NLO response. |

| HOMO-LUMO Gap | ΔE | 4.8 eV | Energy difference related to electronic transitions. |

Role of 2 Amino 2 2 Chlorophenyl Acetonitrile As a Versatile Synthetic Building Block

Precursor in α-Amino Acid Synthesis

α-Aminonitriles are well-established as direct precursors to α-amino acids through the hydrolysis of the nitrile functional group into a carboxylic acid. nih.govkhanacademy.org This transformation is a cornerstone of methods like the Strecker synthesis, one of the most fundamental routes for preparing α-amino acids. nih.gov 2-Amino-2-(2-chlorophenyl)acetonitrile fits this profile perfectly, allowing for the synthesis of α-(2-chlorophenyl)glycine, an amino acid derivative with specific steric and electronic properties conferred by the chlorinated aromatic ring.

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 22 standard protein-forming amino acids encoded by the genetic code. frontiersin.orgtaylorandfrancis.com These unique building blocks are of immense interest in pharmaceutical development as they can be incorporated into peptides or other molecules to enhance biological activity, improve stability against enzymatic degradation, and create novel therapeutic agents. frontiersin.orgnih.gov

This compound serves as a key starting material for the synthesis of the non-proteinogenic amino acid 2-(2-chlorophenyl)glycine and its derivatives. The hydrolysis of the nitrile group provides a straightforward method to access this specific amino acid, which can then be used as a chiral building block in drug synthesis. researchgate.nettaylorandfrancis.com The presence of the 2-chlorophenyl group can introduce unique conformational constraints and binding interactions in a target peptide or drug molecule, potentially leading to improved efficacy or a modified pharmacological profile. The synthesis of such specialized amino acids is crucial for expanding the chemical diversity available for drug discovery and synthetic biology. frontiersin.org

Intermediate for Chiral Pharmaceutical Scaffolds and Fine Chemicals

The carbon atom bonded to the amino, nitrile, and 2-chlorophenyl groups in this compound is a prochiral center. This makes the compound an important intermediate for constructing chiral molecules, which is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. Its utility as a versatile small molecule scaffold is recognized in chemical synthesis. biosynth.com α-Aminonitriles, in general, are key intermediates in the synthesis of a variety of chiral compounds. nih.gov

The creation of specific stereoisomers is a central goal in pharmaceutical synthesis. Methodologies that use α-aminonitriles are frequently employed to introduce chiral centers with high precision. nih.gov The synthesis of optically active α-amino nitriles can be achieved through several stereoselective strategies. rsc.org

One common approach is the asymmetric Strecker synthesis, where a chiral amine or a chiral catalyst is used to control the stereochemical outcome of the reaction between an aldehyde (2-chlorobenzaldehyde), an amine, and a cyanide source. nih.gov Another effective method involves the resolution of a racemic mixture of this compound. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, allowing for the separation of the enantiomers through crystallization. rsc.org Subsequent hydrolysis of the separated enantiomerically pure aminonitrile yields the corresponding optically pure α-amino acid. rsc.org More advanced methods involve the enantioselective addition of cyanide equivalents to imines, catalyzed by chiral complexes, which can provide the desired adducts in high yields and enantioselectivities. nih.gov

The following table summarizes key research findings related to the stereoselective synthesis of molecules using aminonitrile intermediates.

| Method | Description | Key Features | Relevant Findings |

| Asymmetric Strecker Synthesis | Condensation of an aldehyde with a chiral amine, followed by the addition of a cyanide source (e.g., TMSCN), to form a diastereomerically enriched α-aminonitrile. nih.gov | Control of stereochemistry at the newly formed chiral center. | The use of cyclic ketones and chiral amines like (S)-α-MBA followed by cyanide addition yields corresponding α-amino nitrile mixtures with diastereoselectivity. nih.gov |

| Diastereomeric Salt Resolution | A racemic aminonitrile is reacted with a chiral acid (e.g., (R)-mandelic acid) to form diastereomeric salts, which are then separated by fractional crystallization. rsc.org | Suitable for large-scale preparation of optically pure α-amino nitriles. | Racemic 2-benzylamino-2-phenylacetonitrile can be resolved by forming amygdalates, which crystallize and can be separated to afford the enantiomerically pure aminonitrile. rsc.org |

| Catalytic Asymmetric Addition | Enantioselective addition of a cyanide source (e.g., masked acyl cyanides) to an imine, catalyzed by a chiral catalyst such as a modified cinchona alkaloid. nih.gov | Provides high enantiomeric ratios (er) and yields under mild conditions. | The reaction of N-Boc-aldimines, including a 2-chlorophenyl substituted variant, with a masked acyl cyanide reagent catalyzed by a cinchona alkaloid derivative affords adducts with high enantioselectivity (up to 97.5:2.5 er). nih.gov |

Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it a valuable synthon for the construction of nitrogen-containing heterocycles. biosynth.com Such heterocyclic systems form the core of numerous pharmaceuticals and biologically active compounds. The amino and nitrile groups can participate in a variety of cyclization and condensation reactions to form stable ring systems. nih.gov

While direct synthesis routes starting from this compound are specialized, its structural motifs are relevant to established methods for pyridine (B92270) and pyrimidine (B1678525) synthesis. For instance, the Thorpe-Ziegler reaction, involving the base-catalyzed intramolecular condensation of dinitriles, is a classic method for forming aminopyridines. Analogously, multicomponent reactions involving malononitrile (B47326) (a related dinitrile) with aldehydes and other reagents are used to construct highly substituted pyridines. nih.gov The nitrile functionality in this compound could potentially participate in similar cyclization strategies.

For pyrimidine synthesis, a well-known route involves the trimerization of nitriles in the presence of a strong base like sodium methoxide (B1231860) to form 2,4,6-trisubstituted pyrimidines. orgsyn.org Furthermore, reactions of guanidine (B92328) with 1,3-dicarbonyl compounds or their equivalents are a standard method for constructing the 2-aminopyrimidine (B69317) core. rsc.orgnih.gov The aminonitrile structure of this compound provides the necessary N-C-C backbone that could be elaborated and cyclized with appropriate reagents to form substituted pyrimidine rings.

The synthesis of imidazole (B134444) and thiazole (B1198619) rings often utilizes precursors containing an amine adjacent to a carbonyl or nitrile group. α-Aminonitriles are recognized as important intermediates for the synthesis of imidazole derivatives. nih.gov The reaction of an α-aminonitrile with an orthoformate, for example, can lead to the formation of an imidazole ring. Modern synthetic methods report the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles. rsc.org By first acylating the amino group of this compound, the resulting N-acyl derivative could undergo cyclization to yield a 2,5-disubstituted imidazole.

For thiazole synthesis, the Hantzsch thiazole synthesis is a classical method involving the reaction of an α-haloketone with a thioamide. A variation of this approach can utilize α-aminonitriles. For instance, reaction with a source of sulfur (like hydrogen sulfide) could convert the nitrile to a thioamide, which could then be reacted with a suitable electrophile to close the thiazole ring. The synthesis of thiazole-containing amino acids is an important area in the development of novel peptidomimetics. nih.gov

The following table summarizes potential heterocyclic systems that can be derived from aminonitrile precursors.

| Heterocyclic System | General Synthetic Approach | Role of Aminonitrile | Relevant Research Context |

| Pyridines | Multicomponent reactions involving a nitrile, an active methylene (B1212753) compound, and an aldehyde. nih.gov | The nitrile group participates in the cyclization to form the pyridine ring. | Cyanopyridone derivatives are synthesized via a one-pot reaction of an aldehyde, malononitrile, and an N-substituted cyanoacetamide. nih.gov |

| Pyrimidines | Base-catalyzed self-condensation (trimerization) of nitriles. orgsyn.org | The nitrile provides the C-N units for the heterocyclic core. | Acetonitrile (B52724) can be trimerized using potassium methoxide to yield 4-amino-2,6-dimethylpyrimidine. orgsyn.org |

| Imidazoles | Cyclization of N-acylated α-aminonitriles or reaction with cyanates or imidates. nih.govrsc.org | Serves as the N-C-C-N precursor backbone for the imidazole ring. | Nickel-catalyzed cyclization of amido-nitriles affords 2,4-disubstituted NH-imidazoles under mild conditions. rsc.org |

| Thiazoles | Reaction of an α-aminonitrile derivative with a sulfur-containing reagent (e.g., thioamides, H₂S) followed by cyclization. nih.gov | Provides the C4-C5 bond and the C5-substituent of the thiazole ring. | Novel 5-ring heterocyclic building blocks, including thiazoles, are synthesized for incorporation into peptide analogs. nih.gov |

Triazoles and Thiadiazoles Synthesis

While direct, documented syntheses of triazoles and thiadiazoles commencing specifically from this compound are not extensively reported in readily available literature, the inherent reactivity of the α-aminonitrile functional group allows for the postulation of several plausible synthetic pathways to these important heterocyclic scaffolds.

Triazole Synthesis (Hypothetical Route)

The formation of 1,2,4-triazole (B32235) rings often involves the cyclization of intermediates derived from nitriles and hydrazines. A potential, albeit undocumented, route could involve the conversion of this compound into an N-acylimidate or a similar reactive intermediate. This intermediate could then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative. For instance, the nitrile group could react with a hydrazine in a base-mediated annulation strategy, a method known to produce 1,2,4-triazoles from a variety of other nitriles. researchgate.net This process would theoretically involve the initial formation of an amidrazone, which would then cyclize to form the triazole ring.

Thiadiazole Synthesis (Hypothetical Route)

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles frequently proceeds from the cyclization of thiosemicarbazide (B42300) derivatives. A hypothetical pathway starting from this compound would likely require a multi-step sequence.

Hydrolysis and Thioacylation: The nitrile group could first be hydrolyzed to the corresponding carboxylic acid, yielding 2-amino-2-(2-chlorophenyl)acetic acid.

Amidation: This amino acid could then be reacted with hydrazine hydrate (B1144303) to form the corresponding acyl hydrazide.

Thiosemicarbazide Formation: The resulting hydrazide could be treated with an isothiocyanate or carbon disulfide under basic conditions to yield a 1,4-disubstituted thiosemicarbazide.

Cyclization: Finally, acid-catalyzed cyclodehydration of this thiosemicarbazide intermediate would yield the desired 1,3,4-thiadiazole (B1197879) ring substituted with the (2-chlorophenyl)aminoethyl moiety. scispace.comnih.gov

This proposed sequence is based on well-established methods for 1,3,4-thiadiazole synthesis from carboxylic acids and their derivatives. evitachem.comgoogle.com

Applications in Agrochemical Intermediate Synthesis

While direct applications of this compound in agrochemicals are not widely documented, its structural analogs are crucial intermediates in the production of veterinary pharmaceuticals. Specifically, the closely related compound, (4-amino-2-chloro-5-methylphenyl)-(4-chlorophenyl)acetonitrile, is a key precursor in the synthesis of Closantel. researchgate.netresearchgate.net

Closantel is a salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to treat parasitic worm infections in livestock, particularly sheep and cattle. nih.gov The synthesis involves the condensation of the aminonitrile intermediate with a diiodosalicylic acid derivative. prepchem.com The structural similarity between this compound and the Closantel intermediate highlights the importance of the α-amino-α-arylacetonitrile scaffold in the development of potent agrochemical and veterinary products.

Table 1: Synthesis of Closantel Intermediate

| Precursors | Key Intermediate | Final Agrochemical |

|---|

This table illustrates the role of a structural analog as a key intermediate.

Derivatization Strategies and Functional Group Transformations

The multiple functional groups in this compound provide numerous avenues for derivatization and transformation, making it a versatile building block for creating libraries of compounds for biological screening.

N-Acylation: The primary amino group is readily susceptible to acylation. Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can introduce a wide variety of amide functionalities. This transformation is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of a molecule.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions.

Partial Hydrolysis: This yields the corresponding α-aminoamide, 2-amino-2-(2-chlorophenyl)acetamide.

Complete Hydrolysis: More vigorous conditions lead to the formation of the α-amino acid, 2-amino-2-(2-chlorophenyl)acetic acid. This opens pathways to peptide synthesis and other derivatives based on the carboxylic acid group.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts the aminonitrile into a 1,2-diamine, specifically 1-(2-chlorophenyl)ethane-1,2-diamine. Such vicinal diamines are valuable ligands in coordination chemistry and precursors for other heterocyclic systems like imidazoles.

Reduction to Amino Alcohols: A one-pot method involving C-H bond hydroxylation followed by nitrile reduction can potentially convert the aminonitrile into the corresponding β-amino alcohol, 2-amino-1-(2-chlorophenyl)ethan-1-ol. nih.gov This transformation provides another important class of synthetic intermediates.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reagents/Conditions | Product Type |

|---|---|---|

| Amino Group | Acyl Chloride, Anhydride (B1165640) | N-Acyl derivative (Amide) |

| Nitrile Group | H₃O⁺ / H₂O (strong acid/heat) | α-Amino acid |

| Nitrile Group | LiAlH₄ or Catalytic Hydrogenation | 1,2-Diamine |

These transformations underscore the utility of this compound as a starting material for generating a range of functionally diverse molecules.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-amino-2-(2-chlorophenyl)acetonitrile and for separating its enantiomers. For purity analysis, a reversed-phase HPLC method is typically employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.netlcms.cz Purity levels are determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

Due to the chiral center at the carbon atom bonded to the amino, nitrile, and 2-chlorophenyl groups, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical contexts. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are effective for separating the enantiomers of amino compounds. For instance, the chiral purity of a structurally similar compound, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone, was successfully determined to be 99% ee using a Chiralpak AD-H column, demonstrating the efficacy of this approach. nih.gov

Table 1: Representative HPLC Conditions for Analysis

| Parameter | Purity Assessment | Enantiomeric Excess Determination |

| Column Type | Reversed-Phase (e.g., C18) | Chiral Stationary Phase (e.g., Chiralpak®) |

| Mobile Phase | Acetonitrile/Water Gradient | Isocratic (e.g., Hexane/Isopropanol) |

| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis (e.g., at 254 nm) |

| Typical Result | Purity percentage (e.g., >98%) | Enantiomeric excess (ee %) nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound in solution. researchgate.net

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons on the chlorophenyl ring (typically in the 7.2-7.8 ppm range), a singlet for the methine proton (CH) adjacent to the chiral center, and a broad singlet for the amino (NH₂) protons.

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. Expected signals include those for the four distinct aromatic carbons, the methine carbon, and the carbon of the nitrile group (C≡N), which typically appears downfield (around 115-125 ppm). chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | Aromatic Protons | 7.2 - 7.8 (multiplet) | - |

| -CH- | Methine Proton | ~5.0 (singlet) | ~50 - 60 |

| -NH₂ | Amino Protons | Broad singlet | - |

| Ar-C | Aromatic Carbons | - | 125 - 140 |

| -C≡N | Nitrile Carbon | - | 115 - 125 |

Mass Spectrometry (MS and Tandem MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular formula for the hydrochloride salt is C₈H₈Cl₂N₂, corresponding to a molecular weight of 203.07 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In the mass spectrum, the molecule would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Tandem MS (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. researchgate.net This provides detailed structural information. Key fragmentation pathways for this compound would likely involve the loss of the nitrile group (CN) or cleavage of the bond between the chiral carbon and the chlorophenyl ring. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum provides a molecular fingerprint that is unique to the compound.

The most prominent absorption bands would confirm the presence of the primary amine, the nitrile group, and the substituted aromatic ring. analis.com.my Analysis of a similar compound, 2-amino-4-chlorobenzonitrile (B1265954), showed characteristic stretching bands for the nitrile (C≡N) at 2211 cm⁻¹ and the primary amine (N-H) as two distinct bands at 3452 cm⁻¹ and 3363 cm⁻¹. analis.com.my

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) analis.com.my |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C≡N (Nitrile) | Stretch | 2210 - 2260 analis.com.my |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 750 - 800 analis.com.my |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique yields exact bond lengths, bond angles, and the absolute configuration of the chiral center.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds provides insight into expected parameters. For example, the crystal structure of 2-amino-4-chlorobenzonitrile was determined to be in the triclinic system with the space group P-1. analis.com.my X-ray analysis of (S)-2-amino-2-(2-chlorophenyl)cyclohexanone confirmed the absolute S configuration at the chiral center. nih.gov A similar analysis of the title compound would definitively establish its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino group.

Table 4: Representative Crystallographic Data from a Related Compound (2-amino-4-chlorobenzonitrile) analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, UV absorption is expected due to the presence of the 2-chlorophenyl group, which is a chromophore.

The aromatic ring gives rise to characteristic π → π* (pi to pi-star) transitions. The non-bonding electrons on the nitrogen of the amino group and the nitrile group can also participate in n → π* (n to pi-star) transitions. analis.com.my Studies on 2-amino-4-chlorobenzonitrile confirmed absorption peaks corresponding to these types of electronic transitions within the aromatic ring and nitrile group. analis.com.my The resulting spectrum, showing wavelength of maximum absorbance (λmax), can be used for quantitative analysis and to study the electronic properties of the molecule.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Atom Economy and Efficiency

The classical Strecker synthesis, while foundational for producing α-aminonitriles, is increasingly being scrutinized for its use of stoichiometric and often highly toxic cyanide reagents. nih.govnih.gov Future research is intensely focused on developing greener and more efficient synthetic alternatives that maximize atom economy.

One promising direction is the advancement of "cyano-borrowing" or transfer reactions. For instance, a titanium-catalyzed direct amination of cyanohydrins with ammonia (B1221849) has been shown to produce N-unprotected α-aminonitriles with high atom economy and operational simplicity. This approach avoids the direct use of hydrogen cyanide gas or its salts, instead transferring the cyano group intramolecularly. Another innovative route involves reacting aryl carboxaldehydes with less toxic cyanide sources like acetone (B3395972) cyanohydrin, which provides a general pathway to various substituted α-amino-arylacetonitriles in high yield and purity. organic-chemistry.org

Exploration of New Catalytic Systems for Improved Stereocontrol and Yield

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, a major thrust of future research is the development of novel catalytic systems capable of producing enantiomerically pure α-aminonitriles. While 2-amino-2-(2-chlorophenyl)acetonitrile itself is often used as a racemic mixture, the ability to control stereochemistry is crucial for the synthesis of its chiral derivatives.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an environmentally benign alternative to metal-based catalysts. mdpi.comvaia.com Chiral organocatalysts, such as those based on thiourea (B124793) or sulfinamide motifs, can activate imines and cyanide sources simultaneously, facilitating enantioselective cyanide addition with excellent yields and high enantiomeric excess (ee). mdpi.com Similarly, chiral ammonium (B1175870) salts have been successfully used in asymmetric reactions to generate chiral α-tertiary and α-quaternary aminonitriles. nih.govnih.gov

In addition to organocatalysts, research continues into highly efficient transition metal catalysts, including those based on titanium, aluminum, and palladium, for enantioselective cyanation of imines. organic-chemistry.org The goal is to develop robust, recyclable catalysts that function at low loadings and provide access to a wide range of chiral α-aminonitrile building blocks with near-perfect stereocontrol.

| Catalyst Type | Example | Key Advantages |

| Organocatalyst | Chiral Thiourea Derivatives | Metal-free, low toxicity, high enantioselectivity. mdpi.com |

| Organocatalyst | Chiral Ammonium Salts | Effective for asymmetric synthesis of α-tertiary and α-quaternary aminonitriles. nih.govnih.gov |

| Metal Catalyst | Titanium-based Complexes | High activity for enantioselective cyanation of imines. organic-chemistry.org |

| Metal Catalyst | Tethered Bis(8-quinolinolato) Aluminum Complex | Effective for dual-activation in asymmetric Strecker reactions. organic-chemistry.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating chemical research. Future investigations will increasingly leverage advanced computational modeling to gain unprecedented insight into the synthesis and properties of this compound and its derivatives.

Density Functional Theory (DFT) calculations are being employed to elucidate the complex mechanisms of catalytic Strecker reactions. mdpi.comresearchgate.net By modeling the transition states and intermediates, researchers can understand the precise role of the catalyst in activating substrates and controlling stereoselectivity. This fundamental understanding allows for the rational design of more efficient and selective catalysts, moving beyond traditional trial-and-error discovery methods. mdpi.com

Furthermore, machine learning and Quantitative Structure-Activity Relationship (QSAR) models are set to revolutionize the prediction of molecular properties. nih.govnih.gov By training algorithms on existing datasets, it is possible to develop models that can accurately predict the biological activity, toxicity, and physicochemical properties of novel derivatives based solely on their chemical structure. nih.gov This in silico screening approach can drastically reduce the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising candidates.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for reactions involving hazardous reagents or unstable intermediates. Flow chemistry offers a transformative solution by conducting reactions in continuous streams within narrow tubes or channels, rather than in large batches. researchgate.net This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates seamless scalability. researchgate.net

The integration of the synthesis of α-aminonitriles into continuous-flow systems is a key area of future development. masterorganicchemistry.com Flow reactors can enable the safe in situ generation and immediate consumption of hazardous reagents, minimizing risk. The high surface-area-to-volume ratio in these systems allows for efficient heat transfer, which is critical for managing highly exothermic reactions. researchgate.net

Coupling flow chemistry with automated synthesis platforms allows for rapid reaction optimization and library synthesis. nih.govnih.gov Automated systems can systematically vary reaction conditions to identify optimal parameters quickly, and then apply these conditions to generate a library of diverse derivatives for screening. nih.gov A fully automated, no-carrier-added Strecker synthesis has already been developed for producing radiolabeled amino acids, demonstrating the power of this integrated approach. nih.gov

| Technology | Key Benefits for α-Aminonitrile Synthesis |

| Flow Chemistry | Enhanced safety with hazardous reagents, precise temperature control, improved scalability. researchgate.netresearchgate.net |

| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput library synthesis. nih.govnih.gov |

| Integrated Systems | Seamless transition from synthesis to work-up and analysis, increased efficiency for production. |

Discovery and Development of Novel Functional Derivatives for Diverse Chemical Applications

The true potential of this compound lies in its role as a versatile building block for a vast array of functional molecules. uni-mainz.de The nitrile and amino groups provide reactive handles for extensive chemical modification, making it an ideal scaffold for generating novel compounds with diverse applications.

In medicinal chemistry, α-aminonitriles are recognized as important pharmacophores. They are precursors to non-natural α-amino acids and can be incorporated into peptidomimetics. mdpi.com Derivatives of aminonitriles have shown significant potential as inhibitors of enzymes like dipeptidyl peptidase (DPP-IV) for the treatment of diabetes and cathepsins for other diseases. nih.gov The nitrile group can act as a "warhead," forming a reversible covalent bond with cysteine or serine residues in an enzyme's active site. nih.gov Future research will focus on designing and synthesizing novel derivatives of this compound to target a wider range of biological targets, including those relevant to cancer, viral infections, and bacterial diseases. mdpi.comresearchgate.net

Beyond pharmaceuticals, the unique chemical structure can be exploited in materials science and agrochemistry. The development of new synthetic methodologies will facilitate access to a broader chemical space, enabling the discovery of derivatives with novel electronic, optical, or pesticidal properties. ontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.